4,4,4-Trifluorocrotonitrile chemical properties and reactivity
4,4,4-Trifluorocrotonitrile chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,4,4-Trifluorocrotonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorocrotonitrile, also known as 4,4,4-Trifluoro-2-butenenitrile, is a fluorinated organic compound of significant interest in synthetic chemistry. The presence of a trifluoromethyl group (CF3), a nitrile group (-CN), and a carbon-carbon double bond within a compact four-carbon framework imparts unique electronic properties and versatile reactivity to the molecule. These features make it a valuable building block for the synthesis of complex trifluoromethylated molecules, particularly heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4,4,4-Trifluorocrotonitrile is presented below. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value | Reference |
| CAS Number | 406-86-0 | [1] |
| Molecular Formula | C4H2F3N | [1] |
| Molecular Weight | 121.06 g/mol | [1] |
| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 84-85°C | [1] |
| EINECS Number | 670-549-4 | [1] |
| BRN | 6381034 | [1] |
Reactivity and Reaction Mechanisms
The reactivity of 4,4,4-Trifluorocrotonitrile is dominated by the electrophilic nature of its carbon-carbon double bond and the nitrile carbon, both of which are activated by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This electronic profile makes the molecule susceptible to attack by a wide range of nucleophiles and facilitates its participation in various cycloaddition reactions.
Nucleophilic Addition
Nucleophilic addition is a fundamental reaction class for 4,4,4-Trifluorocrotonitrile. Nucleophiles can attack either the electrophilic carbon of the C=C double bond (in a conjugate addition) or the carbon of the nitrile group.[3][4][5] The general mechanism involves the attack of a nucleophile on an electron-deficient carbon center, leading to the formation of a new sigma bond and the breaking of a pi bond.[3][5] In the case of addition to the nitrile, an intermediate imine is formed, which can be subsequently hydrolyzed to a ketone or reduced to an amine.[3]
Caption: General pathways for nucleophilic attack on 4,4,4-Trifluorocrotonitrile.
Cycloaddition Reactions
4,4,4-Trifluorocrotonitrile is a versatile substrate for various cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[6][7][8] Its activated double bond can act as a dienophile or a dipolarophile. These reactions are valuable for synthesizing complex heterocyclic structures, such as trifluoromethylated pyridines and thiophenes.[1][2]
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[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, 4,4,4-Trifluorocrotonitrile can act as the 2π-electron component (dienophile), reacting with a 4π-electron diene to form a six-membered ring.[7] The electron-withdrawing nature of the CF3 and CN groups enhances its reactivity as a dienophile.
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[3+2] Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with the C=C double bond (the dipolarophile) of 4,4,4-Trifluorocrotonitrile to yield five-membered heterocyclic rings.[7]
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Other Cycloadditions: The molecule may also participate in other cycloaddition modes, such as [2+2] or higher-order cycloadditions like [6+4], depending on the reaction partner and conditions.[8][9]
Caption: Key cycloaddition pathways involving 4,4,4-Trifluorocrotonitrile.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. While specific protocols for reactions of 4,4,4-Trifluorocrotonitrile are not extensively detailed in the provided search results, a general workflow for a typical organic synthesis reaction can be outlined. The following represents a generalized workflow applicable to many of the reactions discussed, such as nucleophilic additions or cycloadditions. All non-aqueous reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., argon).[10]
Caption: A standard workflow for synthesis using 4,4,4-Trifluorocrotonitrile.
Example Protocol: Synthesis of a Related Precursor
To illustrate the level of detail required, the following is a procedure for the synthesis of 4,4,4-trifluorocrotonaldehyde, a closely related and synthetically versatile compound. This protocol highlights common techniques in fluorinated compound synthesis.[10]
Objective: Synthesis of 4,4,4-trifluorocrotonaldehyde (1) from 4,4,4-trifluorocroton-1-ol (3).
Methodology:
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A solution of 4,4,4-trifluorocroton-1-ol (3) (40 mmol) in mesitylene (30 mL) is prepared.
-
Manganese dioxide (320 mmol) is added to the solution.
-
The mixture is stirred vigorously for 24 hours at 50 °C.
-
Reaction completion is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid manganese dioxide.
-
The filtrate is then distilled under atmospheric pressure to yield pure 4,4,4-trifluorocrotonaldehyde (1).
-
Yield: 47%.[10]
-
Characterization: The product is characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as FTIR.[10]
Safety and Handling
4,4,4-Trifluorocrotonitrile is classified as a hazardous substance. It is toxic if inhaled, swallowed, or in contact with skin, and causes skin and severe eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[11]
Conclusion
4,4,4-Trifluorocrotonitrile is a highly reactive and synthetically useful building block. Its unique electronic properties, stemming from the trifluoromethyl and nitrile groups, make it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions. This versatility allows for the efficient construction of diverse, fluorine-containing cyclic and heterocyclic scaffolds, which are of high interest in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
References
- 1. 4,4,4-TRIFLUOROCROTONITRILE CAS#: 406-86-0 [m.chemicalbook.com]
- 2. 4,4,4-TRIFLUOROCROTONITRILE | 406-86-0 [chemicalbook.com]
- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. rsc.org [rsc.org]
- 11. 4,4,4-TRIFLUOROCROTONITRILE | 406-86-0 [m.chemicalbook.com]
